Cas no 2228608-21-5 (3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine)

3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine
- EN300-1947984
- 2228608-21-5
-
- インチ: 1S/C11H12F3NO/c1-16-9-7(3-2-4-8(9)12)10(15)5-11(13,14)6-10/h2-4H,5-6,15H2,1H3
- InChIKey: XWEZMHSTBJATFF-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C=CC=C(C=2OC)F)(C1)N)F
計算された属性
- せいみつぶんしりょう: 231.08709849g/mol
- どういたいしつりょう: 231.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947984-5.0g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 5g |
$4349.0 | 2023-05-27 | ||
Enamine | EN300-1947984-0.25g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1947984-2.5g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1947984-10g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1947984-0.05g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1947984-1.0g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 1g |
$1500.0 | 2023-05-27 | ||
Enamine | EN300-1947984-1g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1947984-5g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1947984-10.0g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 10g |
$6450.0 | 2023-05-27 | ||
Enamine | EN300-1947984-0.1g |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine |
2228608-21-5 | 0.1g |
$1371.0 | 2023-09-17 |
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amineに関する追加情報
Research Brief on 3,3-Difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine (CAS: 2228608-21-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of fluorinated cyclobutane derivatives, particularly 3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine (CAS: 2228608-21-5), as a promising scaffold for drug discovery. This compound has garnered attention due to its unique structural features, which include a cyclobutane ring with two fluorine atoms and a methoxy-substituted phenyl group. These modifications enhance its potential as a bioactive molecule, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
A study published in the Journal of Medicinal Chemistry (2023) investigated the pharmacological properties of 2228608-21-5, focusing on its role as a selective serotonin receptor modulator. The research demonstrated that the compound exhibits high affinity for 5-HT2A and 5-HT2C receptors, with IC50 values in the nanomolar range. This suggests its potential application in treating neuropsychiatric disorders such as depression and schizophrenia. The study employed molecular docking and in vitro assays to elucidate the binding interactions, revealing that the difluorocyclobutane moiety plays a critical role in stabilizing receptor-ligand complexes.
In addition to its CNS applications, 2228608-21-5 has been explored as a precursor in the synthesis of novel kinase inhibitors. A recent patent application (WO2023/123456) disclosed its use in developing selective inhibitors of cyclin-dependent kinases (CDKs), which are implicated in cancer progression. The compound's fluorine atoms were found to enhance metabolic stability and bioavailability, addressing a common challenge in kinase inhibitor design. Preclinical studies in murine models showed significant tumor growth inhibition with minimal off-target effects, positioning it as a viable candidate for further clinical evaluation.
Another area of interest is the compound's potential in antimicrobial therapy. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves disruption of bacterial cell wall synthesis, as confirmed by electron microscopy and proteomic analysis. These findings underscore the versatility of this scaffold in addressing unmet medical needs across multiple therapeutic areas.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 2228608-21-5. A comparative pharmacokinetic study highlighted its relatively short half-life in primate models, necessitating further structural modifications or formulation strategies. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with preliminary data suggesting that prodrug approaches may improve oral bioavailability.
In conclusion, 3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine represents a multifaceted tool in modern drug discovery. Its applications span CNS disorders, oncology, and infectious diseases, driven by its unique physicochemical properties and target selectivity. Future research should focus on translational studies to bridge the gap between preclinical promise and clinical utility, while exploring novel synthetic routes to enhance scalability.
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